Copper carbonate

Beschreibung

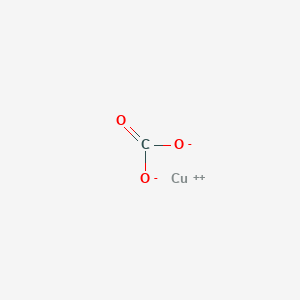

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

copper;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Cu/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZOTWYUIKXWOA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuCO3, CCuO3 | |

| Record name | Copper(II) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034471 | |

| Record name | Copper(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue-green powder; Insoluble in water; [Redox Pty MSDS] | |

| Record name | Copper(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1184-64-1, 7492-68-4 | |

| Record name | Copper(II) carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AOA5F11GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis Methodologies and Precursor Chemistry of Copper Carbonate

Conventional and Advanced Chemical Synthesis Routes

A variety of chemical methods have been established for the synthesis of copper carbonate, each offering distinct advantages in terms of controlling particle size, morphology, and purity. These methods range from simple precipitation in aqueous solutions to more complex, technologically advanced routes.

Co-precipitation Techniques

Co-precipitation is a widely utilized and straightforward method for synthesizing basic this compound. This technique typically involves the reaction of a soluble copper(II) salt with a soluble carbonate or bicarbonate salt in an aqueous solution. mpg.de

The most common precursors are copper(II) sulfate (B86663) (CuSO₄) or copper(II) chloride (CuCl₂) and sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). denison.edubohrium.comnih.gov The reaction leads to the precipitation of a basic this compound, as the Cu²⁺ ion readily reacts with hydroxide (B78521) ions formed from the hydrolysis of the carbonate or bicarbonate. wikipedia.org The general reaction can be represented as:

2CuSO₄(aq) + 2Na₂CO₃(aq) + H₂O(l) → Cu₂(OH)₂CO₃(s) + 2Na₂SO₄(aq) + CO₂(g)

Key research findings indicate that several parameters critically influence the final product's characteristics:

pH: The pH of the reaction mixture is a crucial factor. Optimal pH values for the co-precipitation of mixed Cu,Zn,Al hydroxycarbonates, precursors for important catalysts, are noted to be between 6 and 7. mpg.dersc.org

Temperature: Temperature affects both the reaction kinetics and the crystalline phase of the precipitate. For instance, in the synthesis of Cu/ZnO/Al₂O₃ precursors, co-precipitation temperatures between 60 °C and 70 °C are considered optimal. rsc.org

Precursor Concentration: The concentration of the reactant solutions can influence the particle size and morphology of the synthesized this compound.

Aging Time: Allowing the precipitate to age in the mother liquor can be essential for the development of the desired mesostructure and crystallinity. rsc.org

A simple laboratory synthesis involves slowly adding a copper sulfate solution to a sodium carbonate solution, followed by heating to between 55-60 °C to promote the formation of a stable precipitate. denison.edu The resulting solid is then isolated by filtration. denison.edu This method is valued for its simplicity and cost-effectiveness. bohrium.comnih.gov

Sol-Gel Methods

The sol-gel process offers a versatile route for preparing materials with high purity and homogeneity at a molecular level. In the context of this compound, this method is often used to create precursors for nanostructured copper(II) oxide (CuO). The process involves the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a 'gel' (a solid-like network).

A typical sol-gel synthesis for a this compound-containing precursor involves:

Dissolving a copper salt, such as copper acetate (B1210297), and a carbonate source, like ammonium (B1175870) carbonate, in a suitable solvent to form a mixed solution. x-mol.net

Controlling parameters such as pH and carbonate concentration to manage the degree of supersaturation, which in turn influences the size and shape of the primary crystallites. x-mol.net

The resulting gel, containing the this compound precursor, is then dried and subsequently calcined at temperatures of 250 °C or higher to yield nanoporous CuO aggregates. x-mol.net

Recent research has also explored the use of metal alkyl carbonates as precursors in sol-gel chemistry. mdpi.com This novel approach involves the insertion of CO₂ into the metal-oxygen bond of metal alkoxides, creating soluble precursors that can be hydrolyzed to form crystalline carbonates and hydroxycarbonates. mdpi.com This allows for greater control over the final material's structure. mdpi.com

Hydrothermal and Solvothermal Syntheses

Hydrothermal and solvothermal methods are carried out in closed vessels (autoclaves) under elevated temperatures and pressures. uio.no In hydrothermal synthesis, water is the solvent, while solvothermal synthesis employs other non-aqueous solvents. uio.no These techniques are particularly effective for synthesizing crystalline materials with controlled morphologies.

For this compound and its derivatives, a facile carbonate-assisted hydrothermal route has been developed to create nanoporous CuO microstructures. softmatter.pl In this method, a copper precursor like copper chloride (CuCl₂) is treated with sodium hydrogen carbonate (NaHCO₃) in the presence of a morphology-directing agent such as poly(vinylpyrrolidone) (PVP) at high temperatures (e.g., 300 °C). softmatter.pl The NaHCO₃ is critical as it decomposes to produce carbon dioxide (CO₂) gas, which acts as a template, leading to the formation of a porous architecture in the final product. softmatter.pl

The process can be summarized as follows:

A copper salt solution is mixed with NaHCO₃.

The mixture is heated in an autoclave, leading to the in-situ formation of a this compound precursor.

At high temperatures, this precursor decomposes, releasing CO₂ gas. The escaping gas creates pores within the forming CuO structure. softmatter.pl

This method is advantageous for producing materials with high surface areas, which are desirable for applications in catalysis. softmatter.pl

Electrochemical Approaches for Nanostructured this compound

Electrochemical synthesis provides a clean, single-step, and environmentally friendly "green" route for producing basic this compound nanoparticles. researchgate.net This method avoids the need for separate precursor salts and allows for control over particle size by adjusting electrochemical parameters.

The typical setup for electrosynthesis involves an undivided electrochemical cell with a metallic copper anode and a suitable cathode, immersed in an aqueous electrolyte containing a carbonate or bicarbonate source, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). researchgate.nettandfonline.com

The synthesis mechanism proceeds as follows:

At the anode, the copper metal is oxidized to produce Cu²⁺ ions.

These Cu²⁺ ions then react with carbonate (CO₃²⁻) and hydroxide (OH⁻) ions present in the electrolyte to form insoluble basic this compound, which precipitates out of the solution. researchgate.net

Studies have shown that the characteristics of the resulting nanoparticles can be precisely managed by optimizing several parameters:

Electrolysis Voltage: Higher voltages can influence the rate of copper ion generation and thus affect particle size. researchgate.net

Electrolyte Concentration: The concentration of the carbonate solution impacts the availability of precipitating anions. researchgate.net

Stirring Rate: Agitation helps in maintaining a uniform concentration gradient and influences particle growth. researchgate.net

Temperature: Temperature can affect reaction kinetics and solubility. researchgate.net

Using this method, basic this compound nanoparticles with average particle sizes around 70 nm have been successfully synthesized. researchgate.net This approach stands in contrast to conventional precipitation methods which tend to produce larger, micrometer-sized particles. researchgate.net

Solid-State Reactions

Solid-state reactions involve the direct reaction of solid reactants, often at elevated temperatures, to form a product. This method can be advantageous as it often minimizes the use of solvents, leading to less waste.

The synthesis of true, neutral copper(II) carbonate (CuCO₃) was achieved via a solid-state reaction under extreme conditions. Hartmut Ehrhardt and colleagues reported its formation by heating basic this compound in a carbon dioxide atmosphere at 500 °C and a pressure of 2 GPa. wikipedia.orgcollegedunia.com The CO₂ atmosphere, produced by the decomposition of silver oxalate (B1200264) (Ag₂C₂O₄), prevents the decomposition of CuCO₃ to copper(II) oxide. wikipedia.org

More conventional solid-state approaches have also been developed for basic this compound. One such method involves stirring solid basic copper chloride or copper hydroxide with water to form a paste, followed by the addition of solid sodium bicarbonate. patsnap.com The reaction proceeds in a solid-state or slurry-like condition at temperatures between 20 °C and 140 °C. patsnap.com This process is reported to yield high-purity basic this compound with reduced wastewater generation compared to solution-based methods. patsnap.com

Biosynthesis and Biomineralization of this compound

Biosynthesis represents an emerging, environmentally friendly approach to producing nanomaterials. Biomineralization is the process by which living organisms produce minerals. wikipedia.org Certain microorganisms, particularly fungi, have been found to facilitate the formation of nanoscale this compound. researchgate.netmicrobiologyresearch.org

Ureolytic fungi, such as Neurospora crassa, are capable of producing the enzyme urease, which catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbonate. researchgate.net This process increases the local pH and carbonate concentration, creating conditions favorable for the precipitation of metal carbonates when a suitable metal source is present. researchgate.net

The key findings from research in this area include:

Fungal supernatants, rich in biogenically produced carbonate, can be used to precipitate this compound nanoparticles when mixed with a copper salt solution (e.g., CuCl₂). researchgate.net

The minerals synthesized through this biological route are typically nanoscale and exhibit different morphologies compared to those produced by conventional chemical synthesis. researchgate.net

Extracellular proteins secreted by the fungi play a crucial role in controlling the size and morphology of the precipitated mineral particles. wikipedia.orgresearchgate.net These proteins can act as templates or stabilizing agents during crystal growth.

This biosynthetic route not only offers a green alternative for nanoparticle production but also provides a method for biorecovery of metals from waste streams. microbiologyresearch.org The resulting biogenic this compound nanoparticles have shown potential applications as environmental catalysts. microbiologyresearch.org

Fungal-Mediated Biomineralization of this compound Nanoparticles

A promising and environmentally friendly approach to synthesizing this compound nanoparticles (CuNPs) is through fungal-mediated biomineralization. nih.gov This process leverages the metabolic activities of certain fungi to create conditions suitable for the precipitation of metal carbonates. Ureolytic fungi, such as Neurospora crassa, Pestalotiopsis sp., and Myrothecium gramineum, have been investigated for their ability to produce nanoscale this compound. researchgate.netnih.gov These fungi, when cultured in a urea-rich medium, produce urease, an enzyme that hydrolyzes urea to ammonia and carbonate. researchgate.netnih.gov The resulting increase in carbonate concentration and pH in the fungal supernatant facilitates the precipitation of this compound when a copper salt solution, like copper chloride (CuCl₂), is introduced. nih.govresearchgate.netnih.gov

The nanoparticles synthesized through this biological route often exhibit unique morphologies and nanoscale dimensions that differ from those produced by conventional chemical methods. researchgate.netnih.gov For instance, research has shown the formation of spherical this compound nanoparticles with an average size of 66.7 nm. researchgate.net The process is influenced by various factors, including the concentration of the copper precursor, temperature, and agitation speed. researchgate.net This biotechnological method offers a low-cost and sustainable alternative for producing this compound nanoparticles with potential applications in catalysis and as antimicrobial agents. nih.gov

Influence of Extracellular Proteins on Nanoparticle Morphology and Size in Biosynthesis

During the fungal-mediated synthesis of this compound nanoparticles, extracellular proteins secreted by the fungi play a pivotal role in controlling the size and morphology of the resulting minerals. researchgate.netnih.govresearchgate.net These proteins can act as templates or capping agents, influencing the nucleation and growth of the this compound crystals. scispace.com Research has demonstrated that a significant portion of these proteins, in some cases over 80-96%, can be removed from the fungal supernatant as they co-precipitate with the this compound. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of this compound. This includes the use of biological systems, as discussed previously, and the innovative use of waste materials as a primary source of copper.

Utilization of Waste Streams for this compound Production (e.g., Hydrometallurgical Recovery from Electronic Waste)

Electronic waste (e-waste) represents a significant and growing environmental concern, but it is also a rich source of valuable metals, including copper. uns.ac.iduns.ac.id Hydrometallurgical processes offer a more environmentally friendly and economical alternative to traditional pyrometallurgical methods for recovering copper from e-waste. uns.ac.idresearchgate.net Hydrometallurgy involves using aqueous solutions to leach and separate metals from the waste matrix. uns.ac.id

In this context, copper can be leached from shredded and processed e-waste using various acidic solutions. researchgate.net For example, nitric acid or a mixture of sulfuric acid and hydrogen peroxide can effectively dissolve copper from the electronic components. uns.ac.idresearchgate.net Following the leaching step, the copper-rich solution can be treated to precipitate this compound. This is typically achieved by adding a carbonate source, such as sodium carbonate (Na₂CO₃), to the solution. uns.ac.iduns.ac.id This process not only provides a method for synthesizing this compound but also contributes to the circular economy by recycling a valuable metal from a problematic waste stream. Research has demonstrated the successful conversion of copper from e-waste into a blue pigment, identified as a form of basic this compound, with an average yield of 1.25 grams of pigment per gram of copper and a conversion rate of 89.3%. uns.ac.iduns.ac.id

Role of Precursor Materials in this compound Formation

The selection of precursor materials is a fundamental aspect of controlling the synthesis of this compound, particularly when aiming for specific properties like nanoparticle size and morphology. The choice of both the copper source and any stabilizing agents present during the reaction is critical.

Organic and Inorganic Copper Precursors in Controlled Synthesis (e.g., Copper Acetate, Copper Chloride)

Both organic and inorganic copper salts are commonly used as precursors in the synthesis of this compound. The choice of precursor can significantly impact the characteristics of the final product. For instance, in chemical precipitation methods, copper(II) acetate (Cu(CH₃COO)₂) and copper(II) chloride (CuCl₂) are frequently employed. samipubco.comresearchgate.netsid.irsamipubco.com Studies have shown that when synthesizing copper oxide nanoparticles, which can be derived from this compound precursors, the use of copper acetate as a precursor can lead to the formation of a monophase product. researchgate.net In the synthesis of basic this compound nanoparticles, copper acetate has been identified as an optimal precursor when used in conjunction with ammonium carbonate as a precipitant. samipubco.comresearchgate.netsid.irsamipubco.com

The reaction conditions, in combination with the precursor type, dictate the identity and quality of the resulting this compound. For example, the synthesis of the metal-organic framework HKUST-1 from this compound precursors highlights the importance of optimizing synthetic parameters to achieve the desired product. acs.org

Stabilizing Agents in Nanoparticle Synthesis (e.g., Biopolymers like Hyaluronic Acid, Chitosan)

In the synthesis of this compound nanoparticles, stabilizing agents are often crucial for controlling particle size, preventing aggregation, and ensuring the stability of the colloidal suspension. researchgate.net Biopolymers have emerged as effective and biocompatible stabilizing agents. samipubco.comresearchgate.netsid.irsamipubco.com Materials such as chitosan (B1678972), methyl cellulose (B213188), hydroxyethyl (B10761427) cellulose, and hyaluronic acid have been successfully used in this capacity. researchgate.netsamipubco.comresearchgate.netsid.irsamipubco.com

These biopolymers can form a scaffold or matrix around the nanoparticles, physically hindering their growth and agglomeration. researchgate.net Research has shown that the choice of biopolymer can influence the final particle size. For instance, stabilization with hyaluronic acid can yield nanoparticles in the range of 30-100 nm, while chitosan can result in particles between 30-85 nm. researchgate.net Gelatin has also been used as a stabilizer, with studies indicating that the interaction with copper oxide nanoparticles occurs through the hydroxyl group. researchgate.net The use of these natural polymers not only aids in the controlled synthesis of nanoparticles but can also enhance their biocompatibility for potential applications. samipubco.comsamipubco.com

Advanced Characterization and Spectroscopic Analysis of Copper Carbonate Systems

Structural Elucidation Techniques

X-ray Diffraction (XRD) for Crystal Structure and Phase Purity

X-ray diffraction (XRD) is a fundamental technique for determining the crystallographic structure and phase purity of copper carbonate materials. The resulting diffraction pattern is a unique fingerprint of a crystalline solid, allowing for identification and characterization.

When basic this compound is synthesized, for instance through the reaction of copper(II) acetate (B1210297) with ammonium (B1175870) carbonate, XRD analysis confirms the formation of Cu₂(OH)₂CO₃. samipubco.com The XRD patterns of synthesized basic this compound can be compared to standard reference patterns, such as JCPDS 00-041-1390, to validate its crystallinity. The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity; well-defined peaks indicate a highly crystalline structure. researchgate.net

The phase composition of the final product can be significantly influenced by the precursors used. For example, using copper(II) acetate as a precursor tends to form a single phase of basic this compound (Cu₂(OH)₂CO₃), whereas using copper(II) chloride can lead to a mixture of crystalline phases, including Cu₂(OH)₂CO₃ and Cu₂(OH)₃Cl. samipubco.com Furthermore, XRD is crucial in studying the thermal decomposition of basic this compound. As the compound is heated, its conversion to copper oxides (initially CuO and at higher temperatures Cu₂O) can be monitored by the appearance of new diffraction peaks corresponding to these oxide phases and the disappearance of the carbonate peaks. researchgate.netkau.edu.sa For instance, pure crystalline CuO formation is observed at temperatures as low as 200°C. researchgate.net

In some cases, such as in biomineralization processes mediated by fungi, the resulting this compound nanoparticles may initially be amorphous, showing no distinct peaks in their XRD patterns. nih.gov This lack of long-range atomic order is a key characteristic revealed by XRD.

The lattice parameters for the monoclinic crystal structure of this compound (CuCO₃) have been reported as a = 4.641 Å, b = 4.641 Å, and c = 3.092 Å. materialsproject.org

Electron Microscopy (SEM, TEM, STEM) for Morphological and Nanostructural Analysis

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Scanning Transmission Electron Microscopy (STEM), are indispensable for visualizing the morphology, size, and nanostructure of this compound particles.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. SEM analysis of synthesized basic this compound often reveals aggregated spherical structures or thin crystalline bouquets. The morphology can be influenced by synthesis conditions and the presence of surfactants. For example, inorganically synthesized this compound can form dispersible spherical particles with a mean diameter of approximately 130 nm, which can further aggregate into larger spherical agglomerates composed of monoclinic crystals over time. researchgate.net In biomineralization, SEM can show that the biominerals exist in a powder form. researchgate.net The size of these aggregates can range from 0.5 to 5 micrometers. researchgate.net SEM is also used to observe the varied morphologies of carbonate crystals, which can include dumbbell shapes and smooth or rough-faced spherical crystals. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the characterization of the internal structure and size of nanoparticles. TEM studies have revealed the formation of this compound nanoparticles with sizes ranging from 20 to 40 nm. nih.gov In some fungal-mediated synthesis, spherical nanoparticles with an average size of 66.7 nm have been observed. researchgate.net TEM can also reveal the morphology of individual nanoparticles, which are often found to be spherical, although aggregates may also be present. medcraveonline.com

Scanning Transmission Electron Microscopy (STEM) combines the principles of TEM and SEM, enabling high-resolution imaging and analytical capabilities. While less commonly cited specifically for this compound in the provided context, STEM is a powerful tool for detailed nanostructural and compositional analysis of materials.

Spectroscopic Investigations

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes and Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a sample by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. mdpi.commdpi.comjsheld.com

In the analysis of this compound, FT-IR spectra provide a chemical fingerprint that confirms the presence of carbonate (CO₃²⁻) and hydroxyl (OH⁻) groups. The characteristic absorption bands for the carbonate ion in basic this compound are typically observed around 1495-1497 cm⁻¹ and 1380-1400 cm⁻¹ (asymmetric stretching), 1043-1096 cm⁻¹ (symmetric stretching), and 833-869 cm⁻¹ (bending mode). nih.govresearchgate.net The presence of hydroxyl groups is indicated by a broad absorption band in the region of 3300-3400 cm⁻¹. nih.gov

FT-IR can also be used to distinguish between different forms of basic copper carbonates. For instance, in azurite (B1638891), the –OH bands appear as a single peak around 3425 cm⁻¹, while in malachite, they present as a doublet at approximately 3400 and 3310 cm⁻¹. mdpi.com The carbonate group in azurite shows infrared bands at 1095 cm⁻¹ (ν₁), 834 and 816 cm⁻¹ (ν₂), 1430 and 1419 cm⁻¹ (ν₃), and 764 and 739 cm⁻¹ (ν₄). uq.edu.au

The interaction of this compound with other molecules, such as amino acids during biomineralization, can also be studied using FT-IR. The shifting of peaks, for example, the overlap of the N-H bending vibration of amines (~1600 cm⁻¹) and the CO₃²⁻ stretching vibration (1497 cm⁻¹), can indicate molecular interactions between the amino acids and the carbonate mineral. nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretching | ~3300-3400 | Hydroxyl (OH⁻) |

| C=O Asymmetric Stretching | ~1495-1497 | Carbonate (CO₃²⁻) |

| C-O Asymmetric Stretching | ~1380-1400 | Carbonate (CO₃²⁻) |

| C-O Symmetric Stretching | ~1043-1096 | Carbonate (CO₃²⁻) |

| O-C-O Bending | ~833-869 | Carbonate (CO₃²⁻) |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the molecular vibrations in a sample. uq.edu.au It is particularly useful for distinguishing between different polymorphs and for in-situ analysis.

For the basic copper carbonates, azurite and malachite, Raman spectra clearly show distinct modes for the hydroxyl (OH), carbonate (CO₃), and copper-oxygen (Cu-O) vibrational groups. uq.edu.au

Azurite : The O-H stretching modes are observed at 3453 and 3427 cm⁻¹, with O-H bending modes at 1035 and 952 cm⁻¹. uq.edu.au The carbonate group exhibits bands at 1090 cm⁻¹ (ν₁), 837 and 817 cm⁻¹ (ν₂), 1490 and 1415 cm⁻¹ (ν₃), and 769 and 747 cm⁻¹ (ν₄). uq.edu.au

Malachite : Shows two hydroxyl stretching bands at 3474 and 3404 cm⁻¹ at room temperature. uq.edu.au The carbonate group vibrations are also clearly identifiable.

Raman spectroscopy can be used to identify these pigments in various applications, such as in historical manuscripts. researchgate.net The technique is effective for identifying verditer, a synthetic basic this compound, as both blue verditer and azurite yield the same Raman spectra, which differ from those of green copper carbonates like malachite. uva.nl Operando Raman spectroscopy has been employed to study the formation of amorphous this compound hydroxide (B78521) layers, resembling malachite, on copper electrodes during CO₂ reduction. diva-portal.org

Changes in the excitation laser wavelength can sometimes lead to resonance Raman effects, causing variations in the relative intensities of the Raman bands, as observed for both azurite and malachite. mdpi.com It is worth noting that obtaining Raman spectra for azurite and malachite using a 1064 nm excitation source can be challenging due to photothermal decomposition. mdpi.com

| Mineral | Vibrational Group | Wavenumber (cm⁻¹) |

|---|---|---|

| Azurite | O-H Stretching | 3453, 3427 |

| O-H Bending | 1035, 952 | |

| CO₃ Stretching (ν₁, ν₃) | 1090, 1490, 1415 | |

| CO₃ Bending (ν₂, ν₄) | 837, 817, 769, 747 | |

| Malachite | O-H Stretching | 3474, 3404 |

| O-H Bending | 1045, 875 |

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For this compound, XPS is particularly useful for determining the oxidation state of copper. thermofisher.com The Cu 2p spectrum for Cu(II) compounds, such as basic this compound, is characterized by a main peak (Cu 2p₃/₂) and significant satellite features at higher binding energies (around 943 eV). thermofisher.comresearchgate.net The binding energy for the Cu 2p₃/₂ peak in copper(II) carbonate dihydroxide is approximately 934.7 eV. thermofisher.com This ability to distinguish between Cu(0), Cu(I), and Cu(II) is crucial, although it can sometimes be challenging with XPS alone, and may require analysis of the Cu LMM Auger peak as well. thermofisher.comxpsfitting.com Long exposure to X-rays or ion bombardment during analysis can potentially reduce Cu(II) compounds. thermofisher.com XPS can also analyze the O 1s and C 1s regions to provide further information about the carbonate and hydroxide components. thermofisher.comosti.gov

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.com It is often coupled with scanning electron microscopy (SEM-EDX). ebatco.com

EDX analysis of this compound samples confirms the presence of copper (Cu), carbon (C), and oxygen (O) as the main constituent elements. researchgate.netbrieflands.comebatco.com The spectrum shows characteristic X-ray emission peaks for these elements, with strong signals typically observed for copper at around 1, 8, and 9 keV, oxygen at 0.5 keV, and carbon at 0.25 keV. brieflands.com This provides semi-quantitative information about the elemental composition. nih.gov EDX is a powerful tool for confirming the successful synthesis of this compound and for detecting any elemental impurities. researchgate.netresearchgate.net

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Energy

UV-Visible spectroscopy is a valuable technique for investigating the electronic structure of copper(II) compounds. mdpi.com The absorption of UV or visible light promotes electrons from lower energy d-orbitals to higher energy d-orbitals. In hydrated copper(II) ions, the d-orbitals are split in energy, allowing for electronic transitions when light is absorbed. mdpi.com For hydrated Cu(II), absorption typically occurs at the red end of the visible spectrum, resulting in the characteristic blue color of its solutions. mdpi.com

The electronic spectra of copper(II) complexes are influenced by the coordination environment of the Cu²⁺ ion. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are sensitive to the type of ligands and the geometry of the complex. mdpi.com Broad absorption peaks are usually observed rather than sharp lines because vibrational energy levels are superimposed on the electronic energy levels, allowing for transitions to and from various vibrational states. mdpi.com

For semiconducting materials, including the copper oxides that result from the decomposition of copper carbonates, UV-Vis spectroscopy can be used to determine the optical band gap energy (Eg). nih.gov The band gap is the energy difference between the valence band (VB) and the conduction band (CB). nih.gov Electrons can be excited from the VB to the CB by absorbing photons with energy equal to or greater than the band gap. nih.gov This absorption data can be used in a Tauc plot analysis to estimate the band gap energy. nih.gov For instance, the analysis of CuO thin films, a common decomposition product of this compound, has been used to determine their band gap values. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Magnetic Properties and Oxidation States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study materials with unpaired electrons. wikipedia.org It is particularly effective for characterizing paramagnetic metal complexes. wikipedia.org Copper(II) compounds, which have a d⁹ electronic configuration with one unpaired electron, are paramagnetic and thus readily studied by EPR. nih.govlibretexts.org In contrast, copper(I) compounds with a d¹⁰ configuration have no unpaired electrons and are EPR silent. nih.gov This makes EPR a powerful tool for determining the oxidation state of copper in a sample and for monitoring redox reactions. nih.govresearchgate.net

The EPR spectrum provides detailed information about the electronic and geometric structure of the Cu(II) center. mdpi.com Key parameters derived from the spectrum are the g-factor and the hyperfine coupling constant (A). libretexts.orglibretexts.org

g-factor: This parameter is a proportionality constant that relates the resonance frequency and the applied magnetic field. libretexts.org For transition metal complexes, the g-value can vary significantly from that of a free electron (ge ≈ 2.0023) due to spin-orbit coupling. libretexts.org The anisotropy of the g-factor (gₓ, gᵧ, g₂) provides insight into the coordination geometry of the Cu(II) ion. libretexts.org For example, Cu(II) complexes with square planar or square pyramidal geometries often exhibit axial EPR signals where gₓ ≈ gᵧ < g₂ (often denoted as g⊥ and g∥). mdpi.comethz.ch

Hyperfine Coupling: This refers to the interaction between the electron spin and the nuclear spin of the copper atom (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes). libretexts.org This interaction splits the EPR signal into a characteristic pattern of four lines for an isolated Cu(II) ion. libretexts.orgethz.ch The magnitude of the hyperfine coupling constant, A, is sensitive to the nature of the Cu-ligand bonds and the geometry of the complex. csic.es Analysis of the parallel component of the hyperfine tensor (A∥) is particularly useful for characterizing the copper site. ethz.chcsic.es

EPR studies on hydrated copper-exchanged zeolites, for example, have identified Cu(II) species in octahedral and square pyramidal coordination environments based on their distinct EPR spectral parameters. csic.es

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Decomposition Kinetics and Energetics

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental techniques for studying the thermal decomposition of copper carbonates. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference, revealing whether a process is endothermic or exothermic. arizona.edu

Studies on the basic copper carbonates malachite and azurite show distinct decomposition behaviors:

Azurite (Cu₃(CO₃)₂(OH)₂): In contrast to malachite, azurite typically decomposes in two distinct, approximately equal steps when heated in an inert atmosphere. researchgate.netpsu.edu The DTA curve for azurite shows two endothermic peaks. arizona.edu In each step, a portion of the total H₂O and CO₂ is lost. researchgate.netpsu.edu The solid end product is primarily CuO. arizona.edu A sixth stage of decomposition can be observed at higher temperatures (around 840°C), which is attributed to the reduction of CuO to cuprous oxide (Cu₂O) with the loss of oxygen. psu.edu

The activation energies for these decomposition reactions can be calculated from TGA/DTA data, providing insights into the reaction kinetics. arizona.edu For malachite, the activation energy for decomposition has been reported to be in the range of 31.4–46.1 Kcal/mole, depending on the atmosphere. arizona.edu

| Compound | Atmosphere | Decomposition Temperature (Peak) | Number of Main Steps | Activation Energy (Kcal/mol) |

| Malachite | Inert | ~375-380°C arizona.eduresearchgate.net | 1 researchgate.net | 35.3 - 46.1 arizona.edu |

| Malachite | Air | ~375°C arizona.edu | 1 arizona.edu | 31.4 - 38.1 arizona.edu |

| Azurite | Inert | Step 1: ~350°C, subsequent steps follow arizona.eduresearchgate.net | 2 researchgate.net | 45.4 - 59.3 arizona.edu |

| Azurite | Air | ~350°C arizona.edu | 2 researchgate.net | ~27.5 arizona.edu |

Evolved Gas Analysis (EGA) for Gaseous Decomposition Products (e.g., CO₂, H₂O)

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a substance during thermal decomposition. tandfonline.com It is most powerful when coupled with a thermogravimetric analyzer (TGA), often using a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer as the detector (TGA-MS or TGA-FTIR). mdpi.comwiley-vch.de This provides simultaneous information on mass loss and the chemical identity of the evolved volatiles. mdpi.com

EGA studies of basic copper carbonates confirm the decomposition products predicted by their chemical formulas. researchgate.netresearchgate.net

For malachite , TGA-EGA shows the simultaneous evolution of H₂O and CO₂ during its single-step decomposition around 380°C in an inert atmosphere. researchgate.netpsu.edu The mass spectrometer detects ions corresponding to water and carbon dioxide that correlate precisely with the mass loss step observed in the TGA curve. researchgate.netresearchgate.net

For azurite , EGA confirms a two-step decomposition process where H₂O and CO₂ are lost in each stage. researchgate.netpsu.edu

FTIR analysis of the evolved gases from the decomposition of basic this compound has also confirmed that the process involves the removal of water molecules followed by simultaneous dehydration and decarboxylation reactions. kuwaitjournals.org By monitoring the characteristic infrared absorption bands or mass-to-charge ratios of H₂O and CO₂, EGA provides definitive evidence for the proposed decomposition pathways and helps to resolve complex, overlapping decomposition steps that might not be clear from TGA data alone. researchgate.netkuwaitjournals.org

Decomposition Mechanisms and Thermal Transformations of Copper Carbonate

Unimolecular and Multi-step Decomposition Pathways

The decomposition of copper-containing compounds can proceed through various pathways. Neutral copper carbonate (CuCO₃) undergoes a single-step decomposition reaction when heated, breaking down into copper(II) oxide and carbon dioxide. byjus.com This process is a classic example of thermal decomposition where one reactant yields two or more products. byjus.com

In contrast, the more prevalent basic copper carbonates, malachite and azurite (B1638891), exhibit more complex, multi-step decomposition pathways due to the presence of hydroxide (B78521) groups. researchgate.netresearchgate.net

Malachite (Cu₂(OH)₂CO₃): Studies using thermogravimetry (TG) and evolved gas analysis (EGA) have shown that malachite can decompose in a single step around 380–403°C, where both water and carbon dioxide are released simultaneously. researchgate.netresearchgate.net However, other research suggests a two-step process, particularly under different atmospheric conditions. For instance, in an air or nitrogen atmosphere, malachite might first release some water at a lower temperature (around 195°C) before the main decomposition occurs at higher temperatures. psu.edu

Azurite (Cu₃(OH)₂(CO₃)₂): Azurite consistently shows a more complex, multi-step decomposition. researchgate.net It typically decomposes in two distinct steps, losing approximately half of its water and carbon dioxide content in each stage. researchgate.netresearchgate.net The first stage does not result in the formation of malachite or neutral this compound, but rather a mixture of tenorite (CuO) and an intermediate material that resembles azurite. researchgate.netresearchgate.net

Simple carbonates, including the basic copper carbonates, can exhibit a single decomposition step. vinci-technologies.com However, the complexity (i.e., single vs. multi-step) is heavily influenced by experimental conditions. researchgate.netvinci-technologies.com

Influence of Environmental Parameters on Decomposition (e.g., Partial Pressure of CO₂, pH)

Environmental factors play a critical role in the stability and decomposition characteristics of copper carbonates.

Partial Pressure of CO₂: The stability of dry, neutral this compound (CuCO₃) is highly dependent on the partial pressure of carbon dioxide (pCO₂). It can remain stable for extended periods in dry air, but it will slowly decompose if the pCO₂ is below 0.11 atm. atamanchemicals.comatamanchemicals.com For basic copper carbonates, increasing the partial pressure of CO₂ systematically shifts the decomposition reaction to higher temperatures. researchgate.net This is because the presence of CO₂ gas suppresses the forward decomposition reaction, in accordance with Le Châtelier's principle. This effect can also lead to a clearer separation between the different stages of decomposition in multi-step processes. researchgate.net Studies on calcium carbonate have similarly shown that an increase in CO₂ partial pressure slows down the decomposition process. uq.edu.au

pH: The pH of the environment is crucial for the stability of this compound, especially in the presence of water. Neutral this compound is only stable in a narrow pH range of approximately 4 to 8 when in contact with moist air at 25°C and a pCO₂ above 4.57 atmospheres. atamanchemicals.comatamanchemicals.com Below this pressure, it reacts with water to form the basic carbonate, azurite. atamanchemicals.comatamanchemicals.com In highly basic solutions, a soluble complex anion, [Cu(CO₃)₂]²⁻, can form instead. atamanchemicals.comatamanchemicals.com The synthesis of copper oxide nanoparticles from this compound precursors has been achieved at a pH of 5.8. mdpi.com

Atmospheric Water Vapor: The presence of water vapor can also influence the decomposition. For malachite, an increase in the partial pressure of water vapor has been shown to shift the decomposition to lower temperatures, indicating a catalytic effect of water on the reaction. researchgate.net

Formation of Copper Oxide (CuO, Cu₂O) from this compound Precursors

The thermal decomposition of this compound and its basic forms is a widely used method to produce copper(II) oxide (CuO), a black solid known as tenorite. atamanchemicals.comatamanchemicals.comwikipedia.org This process, often referred to as calcination, is straightforward and effective. atamanchemicals.com

The general reactions for the basic carbonates are:

Malachite: Cu₂(OH)₂CO₃(s) → 2CuO(s) + H₂O(g) + CO₂(g)

Azurite: Cu₃(OH)₂(CO₃)₂(s) → 3CuO(s) + H₂O(g) + 2CO₂(g)

This method is a common laboratory preparation for CuO. wikipedia.org The resulting copper oxide is a precursor to many other copper-containing compounds and has applications in catalysis, as a pigment, and in the synthesis of other materials. wikipedia.orggetty.edu

The decomposition temperature can be influenced by the precursor used. For example, using a polymeric precursor method with basic this compound allowed for the formation of pure CuO nanoparticles at a relatively low temperature of 200°C. scientific.net Other studies have used calcination temperatures above 250°C to produce crystalline CuO nanoparticles from this compound precursors. mdpi.com

Under certain high-temperature conditions (e.g., ~840°C or higher), the copper(II) oxide (CuO) formed can be further reduced to copper(I) oxide (Cu₂O) or even metallic copper through the loss of oxygen. psu.edu However, the primary product of direct thermal decomposition in air is CuO. atamanchemicals.com The transformation of copper hydroxides to copper oxides can also be achieved through calcination or chemical reduction. nih.gov

Mechanistic Studies of Thermal Decomposition of Basic Copper Carbonates (e.g., Malachite, Azurite)

Mechanistic studies provide deeper insight into the specific steps involved in the decomposition of malachite and azurite.

Malachite (Cu₂(OH)₂CO₃): While often described as a single-step simultaneous loss of H₂O and CO₂, some studies propose a more nuanced mechanism. researchgate.netresearchgate.net The decomposition is endothermic and results in the formation of CuO. researchgate.net The crystal structure of malachite, which contains hydrogen bonds between the hydroxide and carbonate groups, is thought to be responsible for its higher thermal stability compared to azurite, with decomposition beginning around 280°C and involving the simultaneous splitting of water and carbon dioxide. researchgate.net Some research using differential thermal analysis (DTA) in air has suggested that malachite may first release water at around 195°C, transforming into an azurite-like structure before complete decomposition at higher temperatures (325°C and 430°C). psu.edu

Azurite (Cu₃(OH)₂(CO₃)₂): The decomposition of azurite is more complex and occurs in distinct stages. researchgate.net It does not proceed via a malachite intermediate. researchgate.net Instead, it breaks down in two roughly equal steps. researchgate.netresearchgate.net In the first step, a portion of the H₂O and CO₂ is lost, yielding a mixture of CuO and an intermediate phase that retains some characteristics of the original azurite structure. researchgate.netresearchgate.net The second step involves the decomposition of this intermediate to yield the final CuO product. researchgate.net From a structural standpoint, the process is thought to begin with the splitting of a water molecule, followed by the release of carbon dioxide to form copper(II) oxide. researchgate.net

Below is an interactive data table summarizing the decomposition characteristics of these copper carbonates.

| Compound | Formula | Common Decomposition Pathway | Key Decomposition Temperatures | Final Product (in air) |

| This compound | CuCO₃ | Single-step (unimolecular) | Varies with pCO₂ | CuO |

| Malachite | Cu₂(OH)₂CO₃ | Single-step (simultaneous H₂O/CO₂ loss) or two-step | ~280-403°C researchgate.netresearchgate.netpsu.edu | CuO |

| Azurite | Cu₃(OH)₂(CO₃)₂ | Two-step | Staged decomposition, complete by ~375-450°C researchgate.netpsu.edu | CuO |

Theoretical and Computational Studies on Copper Carbonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure and reaction pathways involving copper compounds, including carbonates. nih.gov DFT allows for the calculation of ground-state electronic properties, optimization of molecular geometries, and determination of transition state energies, providing a detailed picture of chemical processes. nih.govumbc.edu

Copper-Carbonate Cluster Stability and Reactivity

DFT calculations are instrumental in understanding the stability and reactivity of copper-carbonate clusters. Studies have shown that the stability of these clusters is influenced by factors such as size, composition, and charge state. rsc.org For instance, research on small copper clusters (CuN, N = 3–6 atoms) has demonstrated that including the Hubbard U correction in DFT calculations is crucial for accurately predicting their binding energies and stability. mdpi.com The stability of copper clusters on various supports, like MoS2, is driven by the number of Cu-Cu interactions and the distances between adsorption sites. researchgate.net

The reactivity of copper-carbonate systems is also a key area of investigation. DFT studies have explored the activation of CO2 by copper oxide clusters, revealing that the charge state of the cluster is a primary determinant of its reactivity. rsc.org Anionic copper oxide clusters, for example, have been shown to activate CO2, leading to the formation of a carbonate (CO3) unit. rsc.org Computational studies have also shed light on the deactivation of copper catalysts, indicating that the ligation of carbonate species to the active copper sites can be a reason for catalyst deactivation. amazonaws.com

Investigation of Activation Energies and Transition States in Catalytic Cycles

DFT is widely used to map out the energy profiles of catalytic reactions involving copper carbonates, including the identification of transition states and the calculation of activation energies. This information is critical for understanding reaction mechanisms and kinetics.

For example, in the synthesis of dimethyl carbonate (DMC) from methanol (B129727) and CO on a Cu2O catalyst, DFT calculations have shown that the insertion of CO into a methoxide (B1231860) species to form a monomethyl carbonate is the rate-determining step. nih.gov The calculated activation barrier for this step was found to be significantly influenced by the solvent. nih.gov Similarly, in the copper-catalyzed coupling reaction of propylene (B89431) oxide with carbon dioxide to form cyclic carbonate, DFT calculations elucidated a stepwise mechanism involving the insertion of CO2 into a Cu(I)-C bond. nih.gov

These theoretical investigations provide a clear profile for catalytic cycles, explaining experimental observations and guiding the design of more efficient catalysts. nih.govmdpi.com The ability to model transition states allows researchers to understand the specific geometric and electronic factors that control the reaction barriers. acs.orgresearchgate.net

Quantum Chemical Modeling of Copper Carbonate Interactions

Quantum chemical methods, including DFT and semi-empirical approaches, are employed to model the intricate interactions within and between this compound species. These models provide insights into chemical bonding, magnetic properties, and intermolecular forces.

For instance, in the mixed copper sodium carbonate Na2Cu(CO3)2, a layered material, quantum chemical calculations combined with experimental electron density analysis revealed a very weak but stabilizing Cu···O interaction between the copper-carbonate layers. nih.gov This interaction, though only worth about 0.5 kcal/mol, is considered a possible pathway for the observed antiferromagnetic interactions between the layers. nih.gov

Quantum-chemical simulations have also been used to study the formation of nanoparticles from copper carboxylates. researchgate.net These studies have shown that the growth of Cu(1+) complexes begins with structures containing three copper atoms and that the coordination of the carboxylate group to the metal changes as the complex grows. researchgate.net Furthermore, calculations of the vibrational properties and thermodynamic characteristics of this compound minerals like malachite and azurite (B1638891) using quantum-chemical methods have shown close agreement with experimental spectroscopic data. researchgate.net

Thermodynamic Modeling of this compound Stability and Phase Relations (e.g., Cu-C-O-H System)

Thermodynamic modeling is essential for understanding the stability of this compound minerals under various geochemical conditions. These models are used to construct phase diagrams that show the stability fields of different copper minerals as a function of parameters like oxygen fugacity (fO2) and carbon dioxide fugacity (fCO2).

For the Cu-C-O-H system, thermodynamic data for aqueous species and this compound and oxide minerals are used to determine the conditions under which minerals like native copper, cuprite, tenorite, malachite, and azurite are stable. researchgate.net For example, at standard temperature and pressure, the formation of the common copper carbonates azurite and malachite requires relatively high oxygen fugacity, precluding their formation before the Great Oxidation Event. researchgate.net Thermodynamic modeling can also predict the effects of temperature and pressure on these stability fields. skb.seresearchgate.net

Speciation Modeling of this compound in Aqueous Systems

Speciation modeling is used to predict the distribution of different copper species in aqueous solutions, which is crucial for understanding its bioavailability and geochemical mobility. goldschmidt.info In natural waters, copper can exist as free ions or complexed with various inorganic and organic ligands.

Potentiometric titrations and computational modeling have been used to determine the stability constants for the complexation of copper with dominant inorganic ligands like hydroxide (B78521) (OH-) and carbonate (CO32-). acs.org Studies have shown that in many river waters, copper is predominantly complexed with dissolved organic matter. acs.orgacs.org However, copper-carbonate complexes such as CuCO3 and Cu(CO3)2^2- can be significant inorganic species. acs.org

Geochemical models that incorporate these stability constants can predict copper speciation over a range of pH, alkalinity, and dissolved organic carbon concentrations. acs.org These models are essential tools for assessing the environmental fate and transport of copper. goldschmidt.inforesearchgate.net

Environmental Geochemistry and Speciation of Copper Carbonate

Aqueous Speciation of Copper in Carbonate-Rich Environments

The behavior of copper in aquatic systems, particularly those rich in carbonate, is governed by a complex set of chemical interactions. The speciation of copper, which refers to the distribution of a chemical element amongst its various chemical forms, is a critical determinant of its mobility, bioavailability, and toxicity. acs.orgwaterquality.gov.au

Formation of Copper(II) Carbonato Complexes and Their Stability Constants

The formation and stability of these complexes are described by their stability constants, which are equilibrium constants for the formation of a complex from its constituent ions. Reliable stability constants are essential for accurately predicting copper speciation under various environmental conditions. researchgate.net Studies have been conducted to determine these constants in different ionic media, such as NaClO₄ solutions, and have provided valuable data for geochemical modeling. researchgate.netulpgc.es The stability constants for some key copper-carbonate and copper-hydroxide complexes have been reported, though values can vary between studies. For instance, one study determined the infinite dilution stability constants for CuOH⁺, CuCO₃⁰, and Cu(CO₃)₂²⁻ to be 10⁶.⁴⁸, 10⁶.⁷⁴, and 10¹⁰.²⁴, respectively. acs.org Another study focused on determining the Pitzer parameters for CuHCO₃⁺, CuCO₃, and Cu(CO₃)₂²⁻ to model their activity coefficients across a range of ionic strengths. ulpgc.es

The following interactive table provides a summary of key copper(II) carbonato complexes and illustrative stability constants.

Influence of pH, Alkalinity, and Organic Ligands on Copper Speciation

The speciation of copper in natural waters is profoundly influenced by several factors, including pH, alkalinity, and the presence of organic ligands. acs.orgwaterquality.gov.auepa.gov

pH: The pH of the water dictates the relative concentrations of carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions, which in turn affects the formation of copper-carbonate complexes. researchgate.net Generally, as pH increases, the concentration of carbonate ions increases, favoring the formation of CuCO₃⁰ and Cu(CO₃)₂²⁻. waterquality.gov.auresearchgate.net Concurrently, increasing pH also promotes the formation of copper-hydroxide complexes, such as CuOH⁺ and Cu(OH)₂⁰. acs.orgresearchgate.net

Alkalinity: Alkalinity, which is a measure of the water's capacity to neutralize acid, is primarily contributed by carbonate and bicarbonate ions. Higher alkalinity leads to a greater availability of these ligands for complexation with copper, thus increasing the proportion of copper-carbonate complexes. waterquality.gov.au

Organic Ligands: Dissolved organic matter (DOM) in natural waters contains a variety of functional groups that can act as powerful ligands for copper. acs.org In many river systems, copper speciation is dominated by complexes with natural organic ligands. acs.org The binding of copper to organic matter is also pH-dependent, with complexation generally increasing with higher pH. acs.org The presence of organic ligands competes with carbonate and hydroxide (B78521) ions for binding with copper, and in many cases, organic complexes can be the predominant form of dissolved copper. acs.orgwaterquality.gov.au

Fate and Transport of Copper Carbonate in Environmental Compartments

The fate and transport of this compound in the environment are dictated by its interactions with various solid and dissolved phases in soil, sediment, and groundwater. These interactions determine its mobility and potential for bioavailability.

Soil Adsorption and Desorption Mechanisms in Calcareous and Other Soil Types

In soils, particularly calcareous soils with high calcium carbonate content, the mobility of copper is often limited. mdpi.comresearchgate.net Several mechanisms contribute to the retention of copper in soils:

Precipitation: In calcareous soils, which are typically alkaline, heavy metals like copper can precipitate as metal carbonate minerals. mdpi.comresearchgate.net This is a significant mechanism for immobilizing copper and reducing its transport to groundwater. mdpi.com

Adsorption: Copper ions can be adsorbed onto various soil components, including clay minerals, iron and manganese oxides, and organic matter. mdpi.comepa.gov In calcareous soils, calcium carbonate itself provides surfaces for adsorption. mdpi.com The adsorption process can be rapid, with studies showing that the pseudo-second-order kinetic model often best describes the sorption of copper onto calcareous soils. mdpi.comresearchgate.net The Freundlich isotherm model has also been shown to fit the equilibrium sorption data well for copper in these types of soils. mdpi.comresearchgate.net

Desorption: The release of adsorbed copper back into the soil solution, or desorption, is a critical factor for its availability to plants. idosi.orgpublish.csiro.au The rate of desorption can be influenced by soil properties such as cation exchange capacity (CEC). idosi.orgpublish.csiro.au Kinetic studies on calcareous soils have shown that copper release can be described by models like the power function equation, indicating a complex release pattern over time. publish.csiro.au

Mobility and Precipitation in Sediments and Groundwater

The movement of copper from the water column into sediments is a key process in aquatic environments.

Sediments: Copper can be transported to sediments through sorption to suspended particulate matter and subsequent settling. scirp.org In carbonate-rich systems, precipitation of this compound can also contribute to its accumulation in sediments. scirp.org The mobility of copper within the sediment is often low, especially for the carbonate-bound fraction. Sequential extraction studies have shown that the carbonate-bound copper is less mobile compared to the exchangeable fraction.

Groundwater: The transport of heavy metals to groundwater is influenced by the characteristics of the overlying soil. mdpi.com In calcareous soils, the precipitation of copper as carbonate minerals significantly reduces its potential to leach into groundwater. mdpi.comresearchgate.net However, the mobility of copper in groundwater can be affected by the presence of mobile colloidal particles (such as clay minerals and organic matter) to which copper can adsorb, a process known as facilitated transport. epa.gov Changes in geochemical conditions, such as pH and redox potential, can also influence the precipitation and dissolution of copper-bearing minerals in groundwater systems. enviro.wiki The formation of this compound can be restricted by the presence of other ions like silica, iron, and manganese oxides which can also immobilize copper. researchgate.net

Role of Biogeochemical Processes in this compound Formation and Transformation

Biogeochemical processes, driven by microorganisms, play a significant role in the formation and transformation of this compound in the environment. nih.govmdpi.com These processes can influence the cycling of copper and other metals. nih.gov

Biomineralization: Living organisms can produce minerals through a process called biomineralization. wikipedia.org Fungi, for example, have been shown to precipitate this compound. wikipedia.orgresearchgate.net This process often involves the secretion of organic molecules, such as proteins, that create a template for mineral growth. nih.govwikipedia.org Fungal proteins can influence the size and morphology of the this compound minerals that are formed. wikipedia.orgmendeley.com

Microbial Induced Carbonate Precipitation (MICP): MICP is a process where microorganisms, particularly ureolytic bacteria, alter the chemical conditions of their environment to induce the precipitation of carbonate minerals. frontiersin.orgmdpi.commdpi.com These bacteria produce the enzyme urease, which hydrolyzes urea (B33335) to produce ammonium (B1175870) and carbonate ions. mdpi.commdpi.com This increases the pH and carbonate concentration, leading to the precipitation of metals, including copper, as carbonates. frontiersin.orgnih.gov This process has been investigated as a potential method for immobilizing heavy metals in contaminated water and soil. frontiersin.orgissmge.org However, high concentrations of copper can be toxic to the ureolytic bacteria, potentially inhibiting the process. frontiersin.orgmdpi.comnih.gov The efficiency of copper immobilization through MICP is also highly dependent on pH. frontiersin.orgnih.gov For instance, azurite (B1638891) may precipitate at a pH range of 4-6, while malachite may form between pH 7-9. frontiersin.orgnih.gov

The following interactive table summarizes research findings on the biogeochemical formation of this compound.

Applications of Copper Carbonate in Catalysis and Advanced Materials

Heterogeneous and Homogeneous Catalysis

The catalytic activity of copper carbonate and its derivatives is leveraged in a multitude of chemical transformations. It can act directly as a catalyst or, more commonly, as a precursor to generate highly active catalytic species.

This compound-derived materials are effective catalysts in critical oxidation reactions.

Oxygen Evolution Reaction (OER): this compound/bicarbonate complexes are recognized as efficient catalysts for the oxygen evolution reaction (OER), which is a key process in electrochemical water splitting for hydrogen production. rsc.orgmdpi.com The mechanism involves different active intermediates depending on the pH. rsc.orgmdpi.comrsc.org Studies suggest that at a pH of 10.8, a Cu(III) complex is the active intermediate, whereas at a pH of 6.8, a Cu(IV) complex is believed to be active in electro-catalytic studies. rsc.orgmdpi.comrsc.org However, other studies using different oxidants like peroxy-mono-sulfate indicate that Cu(IV) complexes are the active intermediates, suggesting that the nature of the oxidant (one-electron vs. two-electron) can determine the active copper species. rsc.orgmdpi.com The carbonate ligand is considered optimal for such oxidation processes because it is resistant to oxidation itself. mdpi.com

CO Oxidation: this compound is a valuable precursor for creating highly active catalysts for the oxidation of carbon monoxide (CO), a major pollutant. Research on copper manganese oxide catalysts has shown that using carbonate precursors leads to the most active materials for CO oxidation. cardiff.ac.uk The enhanced activity is attributed to the facile formation of a disordered CuMn2O4 phase when this compound is used as a precursor and calcined. cardiff.ac.uk The synergistic interaction between copper oxides and other metal oxides, like ceria (CeO₂), can generate a high number of oxygen vacancies and improve the catalyst's redox ability. rsc.org In these systems, CO adsorbed on Cu⁺ sites reacts with active oxygen species, often forming intermediate carbonate-like species before desorbing as CO₂. rsc.org

Table 1: Performance of Copper-Based Catalysts in CO Oxidation This table presents data on the catalytic activity for CO oxidation using catalysts derived from copper precursors.

| Catalyst | Precursor Type | T₅₀ (50% Conversion Temperature) | Reference |

|---|---|---|---|

| Cu₀.₁Ce | Surfactant-assisted co-precipitation | 59 °C | rsc.org |

| Cu-Mn Oxide | Carbonate Precursor | Most active among tested precursors | cardiff.ac.uk |

| Cu-TiO₂-pH7 | Copper(II) acetate (B1210297) | ~125 °C | rsc.org |

| Cu-TiO₂-pH14 | Copper(II) acetate | 185 °C | rsc.org |

Copper-based catalysts, often prepared from this compound precursors, are instrumental in carbonylation reactions, where a carbonyl group is introduced into a molecule.

Methanol (B129727) Carbonylation: Copper catalysts are employed in the oxidative carbonylation of methanol to produce dimethyl carbonate (DMC), a green chemical. pnas.org Theoretical studies have simulated the reaction pathways, including those involving methoxy (B1213986) intermediates, carbomethoxy intermediates, and carbonate species on copper-containing zeolite catalysts. acs.org The insertion of carbon monoxide into a copper-methoxide species is often identified as the rate-limiting step in the synthesis of DMC. nih.gov The development of chlorine-free copper-based catalysts is a key research focus to avoid the corrosive byproducts associated with traditional CuCl catalysts. dlut.edu.cn

Boracarboxylation of Alkenes: Copper-catalyzed boracarboxylation of alkenes, such as vinyl arenes, allows for the synthesis of new boron-functionalized α-aryl carboxylic acids. sciopen.com This reaction involves the use of bis(pinacolato)diboron (B136004) and carbon dioxide. sciopen.com The proposed mechanism for this transformation involves two key steps: the borylcupration of the olefin by a Cu-boryl species, followed by the insertion of CO₂ into the resulting Cu-alkyl intermediate. sciopen.com While not always starting directly from this compound, it serves as a viable precursor for generating the active copper catalyst required for these transformations.

This compound nanoparticles have demonstrated significant potential as catalysts in environmental remediation efforts. eurekaselect.com

Organic Dye Degradation: Biogenically synthesized this compound nanoparticles (CuNPs) exhibit excellent catalytic properties for degrading organic pollutants like methyl red. eurekaselect.comnih.govorcid.org In a Fenton-like reaction, these CuNPs, in the presence of hydrogen peroxide (H₂O₂), generate highly reactive hydroxyl radicals (HO•). nih.gov These radicals can effectively oxidize and decompose the complex organic dye molecules into less harmful substances. nih.gov Studies have shown that biogenic CuNPs can degrade over 98% of methyl red within 6 hours and can be reused for multiple cycles without significant loss of activity. nih.govresearchgate.net Their performance has been found to be superior to inorganically synthesized this compound under similar conditions. nih.gov

Chromate (B82759) Reduction: this compound nanoparticles are also effective in the remediation of toxic heavy metals, specifically in the reduction of chromate (Cr(VI)). eurekaselect.comnih.govresearchgate.net The nanoparticles facilitate the removal of Cr(VI) from solutions through both adsorption and chemical reduction. eurekaselect.comnih.gov X-ray photoelectron spectroscopy (XPS) analysis has confirmed that during the reaction with Cr(VI), reducing copper species (like Cu(I)) on the surface of the nanoparticles are oxidized. nih.govresearchgate.net This indicates that the nanoparticles mediate the reduction of the highly toxic Cr(VI) to the less toxic Cr(III). nih.gov

Table 2: Environmental Remediation Efficiency of Biogenic this compound Nanoparticles (CuNPs) This table summarizes the performance of CuNPs in the removal of specific pollutants.

| Pollutant | Reaction Type | Efficiency | Conditions | Reference |

|---|---|---|---|---|

| Methyl Red | Fenton-like Degradation | >98% removal | Within 6 hours, with 10 mM H₂O₂ | nih.gov |

| Chromate (Cr(VI)) | Adsorption and Reduction | Efficient removal | - | eurekaselect.comnih.gov |

This compound is a key starting material for the synthesis of specialized catalytic and adsorbent materials.

Impregnated Carbons for Gas Adsorption: Basic this compound is widely used as an impregnant for activated carbons, particularly those used in respiratory filters for protection against toxic gases. The impregnation process enhances the carbon's capacity to adsorb various harmful gases. Copper-impregnated activated carbon is effective for applications in odor control and the abatement of environmental pollution. The impregnation process typically involves dissolving basic this compound in a suitable solvent, applying it to the activated carbon, and then drying or roasting it to fix the active copper species, often copper oxide, onto the carbon support.

Precursors for Single Atom Catalysts (SACs): While various copper salts are used, this compound's ability to decompose into copper oxide upon heating makes it a suitable precursor for the high-temperature pyrolysis methods often used to create single-atom catalysts. researchgate.net In these methods, a copper precursor is heated with a nitrogen-doped carbon support. The high temperatures facilitate the transformation of the bulk copper source into isolated single copper atoms that are stabilized within the carbon matrix, often in a Cu-N₄ coordination environment. researchgate.net These Cu-SACs exhibit unique catalytic properties with maximum atomic efficiency, making them highly effective for reactions like the electrochemical reduction of nitrite (B80452) to ammonia (B1221849). researchgate.net

Environmental Remediation Catalysis (e.g., Organic Dye Degradation, Chromate Reduction)

Advanced Material Synthesis and Engineering

The utility of this compound extends to the fabrication of highly structured and functional materials, most notably as a precursor for metal-organic frameworks.

This compound has emerged as a sustainable and efficient precursor for the synthesis of certain metal-organic frameworks (MOFs).

HKUST-1 Synthesis: The metal-organic framework HKUST-1 (also known as Cu₃(btc)₂, where btc (B1192420) = 1,3,5-benzenetricarboxylate) is a widely studied porous material with applications in gas storage and catalysis. rsc.org Traditionally synthesized under solvothermal conditions, research has demonstrated a more sustainable pathway using basic this compound (and its mineral forms, malachite and azurite) as the copper source. rsc.org This method allows for the synthesis of HKUST-1 at room temperature in a water/ethanol solvent mixture within a few hours. rsc.org The resulting HKUST-1 material shows performance characteristics, such as surface area and catalytic activity, that are analogous to those of materials produced by conventional, more energy-intensive methods. rsc.org This approach highlights a more cost-effective and environmentally friendly route for the large-scale production of MOFs.

Nanomaterials for Energy Storage (e.g., Anode Materials for Lithium-Ion Batteries)

Basic this compound has been identified as a promising anode material for lithium-ion batteries (LIBs), primarily owing to its high initial discharge capacity. atamanchemicals.comscientificlabs.co.uk While it is considered a candidate, much of the developmental research focuses on copper oxides, such as CuO and Cu₂O, which can be readily formed by the thermal decomposition of this compound. atamanchemicals.com These copper oxides are investigated for their high theoretical capacities, which significantly exceed that of traditional graphite (B72142) anodes. frontiersin.org